molecular formula C11H9NO B160375 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 136081-50-0

6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No. B160375
Key on ui cas rn: 136081-50-0
M. Wt: 171.19 g/mol
InChI Key: VFYXRPRIMUJTPO-UHFFFAOYSA-N
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Patent
US07902191B2

Procedure details

See also generally Org. Prep. Proced. Int. Vol. 32, No. 1, 2000, p. 88. Charged 50 mL round bottom flask with copper(I) cyanide (1.34 g., 0.0150 moles, 1.12 eq.), 6-bromo-2-tetraline (3.0 g., 1.33 mmoles, 1.0 eq.) and 13 mL N-methylpyrrolidinone. Heated for 5 hours at 180-200° C. Allowed reaction mixture to stir at room temperature over the weekend. Transferred reaction mixture to 250 mL 3-necked, round bottomed flask fitted with a mechanical stirrer, a condenser, and an addition funnel. Added 6.0 g. Celite® and heated with stirring to 80° C. Added 70 mL water and 90 mL ethyl acetate to hot stirring reaction mixture. Turned off heat and allowed to cool overnight with stirring. The next day, filtered the reaction mixture through a Celite® pad. Partitioned off water layer from filtered reaction mixture. Washed ethyl acetate layer with water once, then washed with a 50:50 mixture of brine and water twice. Dripped organic layer through sodium sulfate to dry and removed solvents under reduced pressure to obtain 2.67 g. of light brown solid. Purified crude material via Biotage FLASH 40 L® cartridge (175 g. of silica gel) using an ethylacetate:hexane stepwise gradient. Obtained 1.77 g. (yield=78%). Product was not completely pure, but used it as is in the next reaction. H-NMR (CDCL3): 7.55 (1H, s), 7.53 (1H, d), 3.64 (2H, s), 3.12 (1H, t, J=7 Hz), 2.58 (1H, t, J=7 Hz.
Name
copper(I) cyanide
Quantity
1.34 g
Type
reactant
Reaction Step One
[Compound]
Name
6-bromo-2-tetraline
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].CN1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10].O.C(O[CH2:16][CH3:17])(=O)C>>[O:10]=[C:6]1[CH2:17][CH2:16][C:9]2[CH:9]=[C:8]([C:2]#[N:3])[CH:7]=[CH:6][C:8]=2[CH2:7]1

Inputs

Step One
Name
copper(I) cyanide
Quantity
1.34 g
Type
reactant
Smiles
[Cu]C#N
Name
6-bromo-2-tetraline
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
13 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 (± 10) °C
Stirring
Type
CUSTOM
Details
Allowed reaction mixture to stir at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Transferred reaction mixture to 250 mL 3-necked, round bottomed flask fitted with a mechanical stirrer, a condenser, and an addition funnel
ADDITION
Type
ADDITION
Details
Added 6.0 g
TEMPERATURE
Type
TEMPERATURE
Details
Celite® and heated
STIRRING
Type
STIRRING
Details
with stirring to 80° C
STIRRING
Type
STIRRING
Details
to hot stirring
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Turned off heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The next day, filtered the reaction mixture through a Celite® pad
CUSTOM
Type
CUSTOM
Details
Partitioned off water layer
FILTRATION
Type
FILTRATION
Details
from filtered
CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
Washed ethyl acetate layer with water once, then washed with a 50:50 mixture of brine and water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dripped organic layer through sodium sulfate to dry
CUSTOM
Type
CUSTOM
Details
removed solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 2.67 g
CUSTOM
Type
CUSTOM
Details
Purified crude material via Biotage FLASH 40 L® cartridge (175 g. of silica gel)
CUSTOM
Type
CUSTOM
Details
Obtained 1.77 g
CUSTOM
Type
CUSTOM
Details
as is in the next reaction

Outcomes

Product
Name
Type
Smiles
O=C1CC=2C=CC(=CC2CC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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